molecular formula C7H17NO2 B1517936 2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol CAS No. 1156380-97-0

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol

Cat. No.: B1517936
CAS No.: 1156380-97-0
M. Wt: 147.22 g/mol
InChI Key: OPVYYBPSAJYYKL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microtubule Assembly Inhibition

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol is noted for its role in the structure of TZT-1027, a derivative of dolastatin 10. TZT-1027 is known for its cytotoxicity and ability to inhibit microtubule assembly, which is a crucial mechanism in cell division, by binding to tubulins. This property makes it a significant compound in cancer research, particularly in studying its effects on patients with advanced solid tumors (de Jonge et al., 2005).

Amino Acid Transport and Imaging

The compound also appears in the structure of substances like methyl-[11C]l-methionine ([11C]MET), used in positron emission tomography (PET) for brain tumors. [11C]MET PET reflects amino acid transport and is more sensitive than magnetic resonance imaging in stereotactic biopsy planning. It's instrumental in delineating both solid tumor tissue and infiltrating tumor parts in the brain, offering insights into tumor behavior and aiding in management decisions (Kracht et al., 2004).

Biomonitoring of Exposure

Techniques for assessing exposure to compounds like 1-alkoxy-2-propanol acetates (which contain harmful isomers) use biomonitoring of urinary 2-alkoxypropionic acids. The study of these compounds, including methoxyacetic acid (MAA) and others, is crucial in workplaces where exposure to different glycol ethers occurs. This research provides a valuable perspective on occupational safety and health (Laitinen, 1997).

Metabolic Studies and Drug Analysis

The compound is also significant in the study of drug metabolism, such as the metabolism of atenolol. Understanding the disposition and metabolic pathways of drugs in the human body, including the identification of minor metabolites and their pharmacological activities, is critical for drug development and therapeutic monitoring (Reeves et al., 1978).

Implications in Parkinsonism Studies

The compound's structure is similar to substances studied in the context of Parkinson's disease, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Research on such compounds helps in understanding the biochemical abnormalities in parkinsonism, including the comparative analysis of biogenic amine metabolites in cerebrospinal fluid and urine (Burns et al., 1985).

Properties

IUPAC Name

2-(2-methoxyethylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,6-9)8-4-5-10-3/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYYBPSAJYYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.